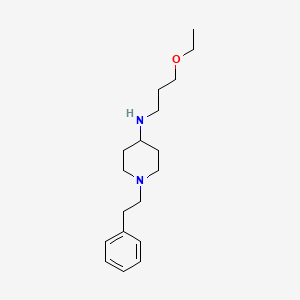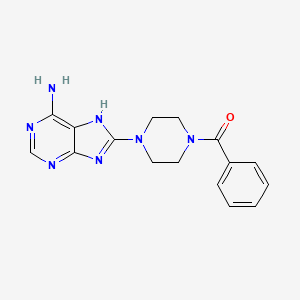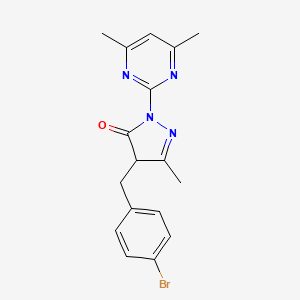![molecular formula C17H26FNO2 B5354188 2-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}ethoxy)ethanol](/img/structure/B5354188.png)
2-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}ethoxy)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}ethoxy)ethanol, commonly known as FPEI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPEI is a tertiary amine that contains a piperidine ring and an ethylene glycol chain. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied extensively.
作用机制
The mechanism of action of FPEI is not fully understood. However, it is believed that FPEI interacts with DNA and promotes its uptake into cells. FPEI has also been shown to disrupt the cell membrane, leading to increased cellular uptake.
Biochemical and Physiological Effects:
FPEI has been shown to have both biochemical and physiological effects. FPEI has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent. FPEI has also been shown to increase the expression of certain genes, including those involved in immune response and inflammation. In addition, FPEI has been shown to have antioxidant properties.
实验室实验的优点和局限性
FPEI has several advantages for lab experiments, including its ability to form stable complexes with DNA and its fluorescent properties. However, FPEI has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for FPEI research. One direction is to investigate the potential of FPEI as an anticancer agent. Another direction is to study the potential of FPEI as a gene carrier for gene therapy. In addition, further studies are needed to fully understand the mechanism of action of FPEI and its potential toxicity.
合成方法
FPEI can be synthesized using several methods, including the reaction of 4-fluorophenethylamine with 3-chloro-1-(2-hydroxyethoxy)propan-2-ol. Another method involves the reaction of 4-fluorophenethylamine with 3-chloro-1-(2-hydroxyethoxy)propan-2-ol in the presence of a base such as potassium carbonate. The synthesis of FPEI can also be achieved using a one-pot reaction involving the reaction of 4-fluorophenethylamine with epichlorohydrin, followed by the addition of piperidine and ethanol.
科学研究应用
FPEI has been investigated for its potential applications in various fields, including drug delivery, imaging, and nanotechnology. FPEI has been used as a gene carrier due to its ability to form stable complexes with DNA. In addition, FPEI has been used in imaging studies due to its fluorescent properties. FPEI has also been used in nanotechnology as a stabilizer for gold nanoparticles.
属性
IUPAC Name |
2-[2-[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FNO2/c18-17-7-5-15(6-8-17)3-4-16-2-1-9-19(14-16)10-12-21-13-11-20/h5-8,16,20H,1-4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXIRFLFNRBZGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCOCCO)CCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({6-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-4-pyrimidinyl}amino)ethanol](/img/structure/B5354117.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5354127.png)
![(4aS*,8aR*)-1-butyl-6-[(2-ethoxypyridin-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5354132.png)
![N-(2,4-difluorophenyl)-N'-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5354146.png)
![3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol](/img/structure/B5354157.png)

![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5354168.png)


![N-methyl-2-(3-morpholinyl)-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide hydrochloride](/img/structure/B5354200.png)
![ethyl 1-[(6-methyl-4-oxo-4H-chromen-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5354207.png)
![N-methyl-1-(1-methyl-1H-benzimidazol-2-yl)-N-[(1-vinyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5354215.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5354216.png)
